2-(1H-imidazol-1-yl)-1-phenylethanol
Overview
Description
2-(1H-imidazol-1-yl)-1-phenylethanol is a compound that features an imidazole ring attached to a phenylethanol moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include 2-(1h-imidazol-1-yl)-1-phenylethanol, have a broad range of biological properties . For example, some imidazole derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the wide range of biological activities of imidazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular level
Action Environment
It’s known that imidazole is amphoteric in nature, showing both acidic and basic properties , which could potentially be influenced by environmental factors such as pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol typically involves the reaction of imidazole with phenylethanol under specific conditions. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-imidazol-1-yl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of 2-(1H-imidazol-1-yl)-1-phenylketone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated phenylethanol derivatives.
Scientific Research Applications
2-(1H-imidazol-1-yl)-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
1-Phenylethanol: A simpler analog without the imidazole ring, used in flavor and fragrance industries.
2-Phenylimidazole: A compound with a similar structure but lacking the hydroxyl group.
Uniqueness: 2-(1H-imidazol-1-yl)-1-phenylethanol is unique due to the presence of both the imidazole ring and the phenylethanol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-imidazol-1-yl-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9,11,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWZHQAXJSJOIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946984 | |
Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24155-47-3 | |
Record name | 2-(1H-Imidazol-1-yl)-1-phenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24155-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazole-1-ethanol, alpha-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives in treating infectious diseases?
A: Research suggests that this compound derivatives show promise as antifungal and antiprotozoal agents. One study explored the synthesis and antifungal activity of a series of these derivatives. [] Another study investigated their effectiveness against the parasite Trypanosoma cruzi, which causes Chagas disease. [] These findings indicate that further research into this class of compounds could lead to the development of novel treatments for fungal and parasitic infections.
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